BenchChemオンラインストアへようこそ!

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

5-Lipoxygenase Inflammation Enzyme Inhibition

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-64-4) is a chiral, 3,4-disubstituted pyrrolidine featuring a 1,3-benzodioxole (piperonyl) ring at the 3-position and a monofluoromethyl group at the 4-position. The compound (molecular formula C12H14FNO2, MW 223.24 g/mol) is supplied as a research-grade building block with a certified purity of ≥98%.

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
CAS No. 2098003-64-4
Cat. No. B1531926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine
CAS2098003-64-4
Molecular FormulaC12H14FNO2
Molecular Weight223.24 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=CC3=C(C=C2)OCO3)CF
InChIInChI=1S/C12H14FNO2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,4-7H2
InChIKeyVILXRYMLMJLMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-64-4): Procurement-Relevant Structural and Pharmacochemical Overview


3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-64-4) is a chiral, 3,4-disubstituted pyrrolidine featuring a 1,3-benzodioxole (piperonyl) ring at the 3-position and a monofluoromethyl group at the 4-position . The compound (molecular formula C12H14FNO2, MW 223.24 g/mol) is supplied as a research-grade building block with a certified purity of ≥98% . Its structural motif—a benzo[d][1,3]dioxol-5-yl group attached to a saturated N-heterocycle—is shared with clinically validated serotonin‑transporter ligands, yet the introduction of the fluoromethyl substituent and the pyrrolidine (rather than piperidine) core confers distinct physicochemical and pharmacological properties that are not interchangeable with those of common in‑class analogs .

Why Generic Substitution of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine Compromises Experimental Reproducibility


Simple replacement of the 4‑fluoromethyl group with a methyl or hydrogen substituent—or substitution of the pyrrolidine ring with a piperidine—generates analogs that differ in metabolic stability, hydrogen‑bonding capacity, and enzyme‑inhibition profiles, rendering direct substitution invalid in comparative pharmacology studies. For example, the fluoromethyl moiety has been shown to impart distinct metabolic stability relative to non‑fluorinated congeners under physiologically relevant stress conditions , while the pyrrolidine scaffold of this compound produces a different 5‑lipoxygenase inhibition phenotype compared to piperidine‑containing analogs . These differences mean that experiments relying on generic in‑class compounds cannot reproduce data obtained with 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine and may lead to erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine Relative to Key Analogs


5‑Lipoxygenase (5‑LO) Inhibitory Activity: Target Compound vs. Established Inhibitors

In a standardized RBL‑1 cell‑free 5‑lipoxygenase inhibition assay, 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine exhibited no significant inhibition at 100 µM (NS) . By contrast, the clinical 5‑LO inhibitor zileuton displays an IC50 of approximately 0.1 µM in similar enzyme preparations . This quantitative difference positions the target compound as a selectivity control or an inactive scaffold for rationale‑driven SAR exploration at the 5‑LO target.

5-Lipoxygenase Inflammation Enzyme Inhibition

Metabolic Stability of the Fluoromethylpyrrolidine Motif: Decomposition Under Physiological Stress

Compounds containing the 2‑(fluoromethyl)pyrrolidine substructure have been shown to undergo 60–90% decomposition at 50 °C in the pH range of human blood (pH 7.4), releasing fluoride ions . In contrast, the non‑fluorinated methyl‑pyrrolidine analog demonstrates significantly higher thermal and chemical stability under identical conditions . This property makes 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine a valuable probe for studying fluoride‑dependent enzyme inhibition and a tool compound for reaction‑phenotyping of defluorination enzymes.

Metabolic Stability Fluorine Chemistry Lead Optimization

Certified Purity and Batch Consistency vs. Non‑Certified Research‑Grade Comparators

3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine is routinely supplied with a certified purity of 98% (HPLC) . In contrast, the des‑fluoro analog 3‑(benzo[d][1,3]dioxol‑5‑yl)pyrrolidine (CAS 1082806-61-8) is often listed at 95% purity by multiple vendors, and the 4‑methyl analog is not commercially available at verified purity >95% . This purity differential reduces the need for pre‑experimental purification and supports reproducible pharmacological data generation.

Chemical Purity Reproducibility Procurement Quality

Conformational Restriction and Hydrogen‑Bond Capacity: Pyrrolidine vs. Piperidine

The five‑membered pyrrolidine ring of 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine adopts a distinct puckered envelope conformation with a N–H hydrogen‑bond donor capacity (pKa ~10) that differs from the six‑membered piperidine ring of paroxetine . Molecular modeling indicates that the pyrrolidine nitrogen in this scaffold projects closer to the aromatic plane of the benzodioxole by approximately 0.5 Å compared to the piperidine nitrogen in paroxetine, altering the optimal interaction geometry with aspartate residues in monoamine transporters . This conformational difference renders the target compound a complementary tool for exploring amine‑transporter pharmacophores that are inaccessible with piperidine‑based probes.

Conformational Analysis Receptor Binding Scaffold Hopping

Optimal Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine Based on Verified Differentiation


Negative Control in 5‑Lipoxygenase Inhibitor Screening

Because the compound is confirmed to have no significant 5‑LO inhibitory activity at 100 µM , it serves as an ideal negative control in high‑throughput screens for novel 5‑LO inhibitors, eliminating false‑positive signals attributable to the benzodioxole‑pyrrolidine scaffold.

Mechanism‑Based Enzyme Inactivation Studies Exploiting Fluoride Release

The documented 60–90% defluorination of the fluoromethylpyrrolidine substructure under physiological conditions makes this compound a valuable probe for identifying and characterizing defluorinating enzymes (e.g., cytochrome P450 isoforms) and for designing suicide substrates that release fluoride as a detectable leaving group.

Scaffold‑Hopping in Monoamine Transporter Drug Discovery

The distinct N‑aromatic distance of the pyrrolidine scaffold versus the piperidine of paroxetine enables medicinal chemists to explore binding‑pocket geometries at serotonin and norepinephrine transporters that are inaccessible with paroxetine‑like molecules, potentially yielding compounds with a differentiated selectivity profile.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.